2-(2-Morpholinothiazol-4-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-morpholin-4-yl-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-2-1-8-7-14-9(11-8)12-3-5-13-6-4-12/h7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSSMCUTDZQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 2 Morpholinothiazol 4 Yl Acetonitrile and Its Analogues
Established Synthetic Pathways to the 2-(2-Morpholinothiazol-4-yl)acetonitrile Core and Related Scaffolds
The construction of the this compound core can be achieved through several synthetic routes, each with its own advantages and applications. These pathways include multi-step reaction sequences, classical heterocyclic synthesis methods, and post-modification strategies.
Multi-step Reaction Sequences for Thiazole (B1198619) Derivatives
A plausible multi-step synthesis for this compound can be conceptualized starting from readily available materials. A common strategy in the synthesis of such thiazole derivatives involves the initial construction of a functionalized thiazole ring followed by the introduction of the acetonitrile (B52724) moiety.
One potential pathway begins with the synthesis of 4-(chloromethyl)-2-morpholinothiazole. This intermediate can be prepared through the Hantzsch thiazole synthesis, reacting morpholine-4-carbothioamide (B78428) with 1,3-dichloroacetone (B141476). The resulting 4-(chloromethyl)-2-morpholinothiazole can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, to yield the target compound, this compound.
Table 1: Proposed Multi-step Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Morpholine-4-carbothioamide, 1,3-Dichloroacetone | Ethanol, Reflux | 4-(Chloromethyl)-2-morpholinothiazole |
| 2 | 4-(Chloromethyl)-2-morpholinothiazole | Sodium Cyanide, DMSO | This compound |
Hantzsch Thiazole Synthesis Approaches to Morpholine-Thiazole Cores
The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and is highly applicable to the creation of morpholine-thiazole cores. nih.govnih.gov This method involves the condensation reaction between an α-haloketone and a thioamide. nih.gov In the context of synthesizing 2-morpholinothiazole (B1317029) derivatives, morpholine-4-carbothioamide serves as the thioamide component.
The reaction proceeds by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring. nih.gov The choice of the α-haloketone determines the substitution pattern at the 4- and 5-positions of the thiazole ring. For instance, the reaction of morpholine-4-carbothioamide with 1,3-dichloroacetone would yield 4-(chloromethyl)-2-morpholinothiazole, a key intermediate as previously discussed. The reaction conditions can be varied, including the use of acidic or neutral media, which can influence the regioselectivity of the condensation. researchgate.net
Post-Functionalization Strategies on Preformed Thiazole Rings
Another versatile approach to the synthesis of this compound and its analogues is the post-functionalization of a pre-existing thiazole ring. This strategy allows for the introduction of the morpholine (B109124) and acetonitrile groups in a stepwise manner.
A common starting material for this approach is 2-aminothiazole (B372263) or a derivative thereof. The amino group at the 2-position can be substituted with a morpholine moiety through various methods, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position.
Alternatively, a preformed 2-morpholinothiazole scaffold can be functionalized at the 4-position. For example, a 4-methyl-2-morpholinothiazole could undergo radical halogenation to introduce a leaving group, which can then be displaced by a cyanide nucleophile to form the desired acetonitrile side chain.
Synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde and Related Intermediates
The intermediate 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde is a valuable building block for the synthesis of more complex 2-morpholinothiazole analogues. Its synthesis can be effectively achieved using the Vilsmeier-Haack reaction. semanticscholar.orgasianpubs.org This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. semanticscholar.org
The starting material for this synthesis is typically 2-morpholinothiazole. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), acts as the formylating agent. asianpubs.org The reaction proceeds via an electrophilic substitution on the thiazole ring. The electron-donating effect of the morpholine group at the 2-position directs the formylation to the 5-position. The chlorine atom is also introduced at the 4-position during this reaction.
Table 2: Synthesis of 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde via Vilsmeier-Haack Reaction
| Starting Material | Reagents | Product |
| 2-Morpholinothiazole | POCl₃, DMF | 4-chloro-2-(morpholin-4-yl)-thiazole-5-carbaldehyde |
Derivatization and Structural Modification of this compound Analogues for Enhanced Bioactivity
To explore the structure-activity relationships and enhance the biological properties of 2-morpholinothiazole derivatives, various derivatization and structural modification strategies are employed. A notable example is the synthesis of chalcone (B49325) derivatives.
Synthesis of Chalcone Derivatives of Oxazol-4-yl)-2-morpholinothiazole
A series of chalcone derivatives of (oxazol-4-yl)-2-morpholinothiazole have been synthesized and evaluated for their potential bioactivity. The synthesis of these chalcones typically involves a Claisen-Schmidt condensation reaction. This reaction entails the base-catalyzed condensation of an aldehyde with a ketone.
In a specific example, the synthesis commences with the preparation of (4-(2,5-dimethyloxazol-4-yl)-2-morpholinothiazol-5-yl)methanol. This intermediate is then oxidized to the corresponding aldehyde. The resulting aldehyde serves as a key building block for the Claisen-Schmidt condensation. It is reacted with various substituted acetophenones in the presence of a base, such as potassium hydroxide, to yield the target chalcone derivatives.
Table 3: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Aldehyde Component | Ketone Component | Base/Solvent | Product |
| (4-(2,5-Dimethyloxazol-4-yl)-2-morpholinothiazol-5-yl)carbaldehyde | Substituted Acetophenones | KOH/Ethanol | Chalcone Derivatives of (Oxazol-4-yl)-2-morpholinothiazole |
These synthetic methodologies provide a robust platform for the creation and diversification of this compound and its analogues, enabling the exploration of their chemical space and potential applications.
Development of Morpholinothiazolyl-2,4-thiazolidinedione Analogues
The synthesis of morpholinothiazolyl-2,4-thiazolidinedione derivatives has been explored as a pathway to novel chemical entities. A key synthetic strategy involves a multi-step process beginning with the reaction of this compound. The general methodology for producing 2,4-thiazolidinedione (B21345) (TZD) scaffolds often involves the Knoevenagel condensation. nih.govresearchgate.net This reaction typically occurs between a compound with an active methylene (B1212753) group, such as thiazolidine-2,4-dione, and an aldehyde or ketone. nih.gov
In the specific synthesis of morpholinothiazolyl-2,4-thiazolidinedione analogues, the process begins with the preparation of 2-(thiazol-2-ylimino)thiazolidin-4-one, which serves as a core intermediate. This intermediate is then reacted with various substituted and unsubstituted aromatic aldehydes. This condensation reaction, typically carried out under reflux conditions in the presence of a catalyst like piperidine (B6355638) in ethanol, yields the final 5-arylidene derivatives. nih.gov The introduction of the 5-arylidene moiety has been shown to be important for the biological properties of this class of compounds. nih.govnih.gov
The synthesis of the parent thiazolidine-2,4-dione ring itself is commonly achieved by refluxing monochloroacetic acid and thiourea (B124793) in an aqueous solution. nih.govsemanticscholar.org This core structure can then be elaborated. For the development of the morpholinothiazolyl analogues, a series of compounds (1-15) have been synthesized and characterized. nih.gov The structural diversity within this series is achieved by varying the substituents on the arylidene group attached at the 5-position of the thiazolidinedione ring.
Table 1: Examples of Synthesized Morpholinothiazolyl-2,4-thiazolidinedione Analogues
| Compound ID | Arylidene Substituent | Reference |
|---|---|---|
| 5 | (Substituted Phenyl) | nih.gov |
| 11 | (Substituted Phenyl) | nih.gov |
| 12 | (Substituted Phenyl) | nih.gov |
| 13 | (Substituted Phenyl) | nih.gov |
| 14 | (Substituted Phenyl) | nih.gov |
Preparation of 2-Thiazolylimino-5-arylidene-4-thiazolidinone Derivatives
The preparation of 2-thiazolylimino-5-arylidene-4-thiazolidinone derivatives is a significant area of synthetic chemistry, leading to compounds with notable biological activities. A series of these compounds, featuring various substituents on the arylidene ring, have been synthesized to explore their chemical properties. nih.gov The core of this synthetic approach is the Knoevenagel condensation of the parent compound, 2-(thiazol-2-ylimino)thiazolidin-4-one, with different aromatic aldehydes. nih.gov
The parent compound serves as the key intermediate. Its reaction with aldehydes carrying hydroxy, methoxy, nitro, and chloro groups on the benzene (B151609) ring leads to a diverse library of derivatives (4a-j). nih.gov This reaction highlights the role of the 5-arylidene moiety in modulating the properties of the final molecule. The synthesis demonstrates that the unsubstituted and substituted 5-arylidene group is crucial for enhancing the chemical characteristics of this class of compounds. nih.gov The reaction is a versatile method for introducing chemical diversity at the C5 position of the thiazolidin-4-one ring. researchgate.net
The general synthetic pathway involves refluxing the 2-imino-4-thiazolidinone intermediate with the appropriate aldehyde in the presence of a base catalyst, such as piperidine or diisopropylethylamine, in a solvent like absolute ethanol. jocpr.commdpi.com Upon completion of the reaction, which is often monitored by thin-layer chromatography (TLC), the product precipitates and can be isolated and purified. jocpr.commdpi.com The resulting 5-arylidene derivatives typically exist as the Z-configurational isomer. researchgate.net
Creation of 2,4,5-Trisubstituted Thiazole Compounds
The synthesis of 2,4,5-trisubstituted thiazoles is a field of significant interest due to the versatile applications of this heterocyclic scaffold. Various synthetic methodologies have been developed to access these complex structures.
One common approach involves the Hantzsch thiazole synthesis. A general method for creating 2,4,5-trisubstituted thiazoles involves the reaction of an N-(substituted benzoyl) morpholine/piperidine/pyrrolidine carbothioamide with a substituted phenacyl bromide in acetonitrile. researchgate.net The carbothioamide intermediate is itself synthesized through the nucleophilic addition of a secondary amine (like morpholine) to a substituted benzoyl isothiocyanate. researchgate.net The isothiocyanate is generated in situ from the corresponding benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189). researchgate.net
Another advanced strategy employs solid-phase parallel synthesis to create libraries of 2,4,5-trisubstituted thiazole derivatives. nih.gov This method begins with the synthesis of a core skeleton, a 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone, on a solid support resin through a cyclization reaction involving a carbamimidothioate linker. nih.gov This resin-bound core allows for the introduction of three points of diversity by reacting it with various building blocks such as amines, alkyl halides, and acid chlorides before cleavage from the solid support. nih.gov
Asymmetric synthesis routes have also been developed to produce chiral 2,4,5-trisubstituted Δ2-thiazolines. nih.gov These methods utilize readily available α,β-unsaturated methyl esters as starting materials. Key steps in this sequence include a Sharpless asymmetric dihydroxylation and an O→N acyl migration reaction, yielding the final products in good yields and high enantiomeric excess. nih.gov
Design and Synthesis of 4-Substituted Methoxylbenzoyl-aryl-thiazole Analogues
A class of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) has been developed through structural modifications of lead compounds like 2-arylthiazolidine-4-carboxylic acid amides (ATCAA). nih.govresearchgate.net The synthesis of these analogues involves several strategic chemical transformations aimed at exploring the structure-activity relationships by modifying the "A", "B", and "C" rings and the linker connecting them. nih.govresearchgate.net
One synthetic route to the core thiazole structure starts from L- or D-cysteine, which reacts with benzonitrile (B105546) to form (4R or 4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid. nih.gov This acid is then coupled with an aniline (B41778) derivative, such as 3,4,5-trimethoxyaniline, using coupling agents like EDCI/HOBt to form an amide. nih.gov Subsequent chemical steps can be used to further modify the structure. nih.gov
To improve physicochemical properties such as bioavailability, modifications to the linker between the phenyl and thiazole rings have been investigated. nih.govacs.org For instance, an amino (NH) linker was introduced. The synthesis for this new series, known as phenyl-aminothiazoles (PAT), begins with the reaction of 3-bromo-2-oxopropanoic acid ethyl ester and an arylthiourea in ethanol, which produces 2-(arylamino)-thiazole-4-carboxylic acids in high yields. nih.govacs.org These acids are then converted to Weinreb amides, which subsequently react with 3,4,5-trimethoxyphenyllithium to yield the final aniline-linked products. nih.govacs.org
Further chemical transformations on the SMART template have been explored to expand structural diversity. nih.govacs.org These include:
Wittig Reaction : Reaction of the parent compound with diethyl cyanomethylphosphonate to yield acrylonitriles. nih.govacs.org
Hydrazide Formation : Treatment with hydrazine (B178648) hydrate (B1144303) to prepare hydrazide derivatives. nih.govacs.org
Carbonyl Group Reduction : Reduction of the ketone linker to a secondary alcohol. nih.govacs.org
Table 2: Synthetic Strategies for SMART Analogue Diversification
| Reaction Type | Reagents | Resulting Functional Group | Reference |
|---|---|---|---|
| Wittig Reaction | Diethyl cyanomethylphosphonate | Acrylonitrile | nih.gov, acs.org |
| Hydrazide Formation | Hydrazine hydrate | Hydrazide | nih.gov, acs.org |
| Carbonyl Reduction | Not specified | Secondary Alcohol | nih.gov, acs.org |
| Beckmann Rearrangement | Tosyl chloride, basic aluminum oxide | Amide | nih.gov |
Incorporation into Proteolysis Targeting Chimeras (PROTACs) and Linker Chemistry
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce targeted protein degradation. nih.gov They consist of three main components: a "warhead" that binds to a target protein of interest, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The incorporation of a specific chemical moiety, such as a morpholinothiazole derivative, into a PROTAC would involve its functionalization to act as the "warhead" and its subsequent connection to an E3 ligase ligand via a suitable linker.
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govnih.gov The design and synthesis of this linker are therefore of paramount importance.
Commonly used linkers in PROTAC development include polyethylene (B3416737) glycol (PEG) chains and alkyl chains. broadpharm.com The inclusion of PEG units can enhance the water-solubility of the typically large and hydrophobic PROTAC molecule. broadpharm.com The length and composition of the linker must be carefully optimized, as this has a profound impact on the bioactivity of the resulting PROTAC. nih.gov
The synthesis of a PROTAC involves modular chemistry, where the warhead, linker, and E3 ligase ligand are synthesized separately and then conjugated. Synthetic strategies often involve creating an electrophilic handle on one component and a nucleophilic handle on the other to facilitate their connection. For example, a resin-bound intermediate with a terminal aldehyde can be used for amidation and subsequent reduction to a secondary amine, providing a point for linker diversification. nih.gov This amine can then be reacted with a linker precursor containing an electrophilic group, such as iodoacetic acid, to form an electrophilic terminal which can then be coupled with a nucleophilic warhead molecule. nih.gov The field is moving from simple alkyl and PEG linkers to more sophisticated designs to create novel PROTACs with improved therapeutic properties. nih.gov
Advanced Chemical Transformations and Novel Reactivity in Morpholinothiazole Systems
Electrochemical Ring-Closure and Photochemical Ring-Opening Mechanisms of Bis(morpholinothiazolyl)maleimides
Novel donor-acceptor bis(morpholinothiazolyl)maleimides have been investigated as molecular switches, exhibiting unique reactivity under electrochemical and photochemical stimuli. rsc.orgresearchgate.net These diarylethene-type systems can be designed to operate with orthogonal stimuli, where the ring-closure reaction is exclusively triggered electrochemically, and the reverse ring-opening reaction is achieved only through photochemical means. rsc.orgresearchgate.net
The electrochemical ring-closure is an oxidative process. The mechanism is believed to proceed through a dicationic intermediate that is generated by a two-fold oxidation of the open-ring isomer. rsc.orgresearchgate.net This was elucidated with the help of a nonsymmetrical "mixed" derivative. rsc.orgresearchgate.net To optimize this process and prevent the formation of by-products during the oxidative cyclization, trifluoromethyl groups can be introduced at the reactive carbon atoms. rsc.orgresearchgate.net
Conversely, the ring-opening is a photochemical process. The closed-ring form absorbs light, leading to an excited state that efficiently reverts to the open-ring isomer. This photochemical pathway is not accessible for the ring-closure direction in these specifically designed molecules. rsc.org
The distinct reactivity of these bis(morpholinothiazolyl)maleimide systems has been studied for various derivatives, including methylated, trifluoromethylated, and nonsymmetrical versions. rsc.orgresearchgate.net These experimental investigations are supported by density functional theory (DFT) calculations, which provide insights into the thermodynamics of the open and closed forms, the characteristics of their excited states, and the reactivity of their neutral and ionized species in different electronic states. rsc.orgresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Morpholinothiazolyl-2,4-thiazolidinedione |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinone |
| 2,4,5-Trisubstituted Thiazole |
| 4-Substituted Methoxylbenzoyl-aryl-thiazole (SMART) |
| Proteolysis Targeting Chimeras (PROTACs) |
| Bis(morpholinothiazolyl)maleimides |
| Thiazolidine-2,4-dione (TZD) |
| 2-(thiazol-2-ylimino)thiazolidin-4-one |
| Monochloroacetic acid |
| Thiourea |
| Piperidine |
| N-(Substituted benzoyl) morpholine carbothioamide |
| Substituted phenacyl bromide |
| Substituted benzoyl isothiocyanate |
| Ammonium thiocyanate |
| Benzoyl chloride |
| 2,4-diamino(thiazol-5-yl)-substituted phenylmethanone |
| Δ2-Thiazolines |
| α,β-unsaturated methyl esters |
| 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) |
| L-cysteine |
| D-cysteine |
| Benzonitrile |
| (4R or 4S)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid |
| 3,4,5-trimethoxyaniline |
| 3-bromo-2-oxopropanoic acid ethyl ester |
| Arylthiourea |
| 2-(arylamino)-thiazole-4-carboxylic acids |
| Weinreb amides |
| 3,4,5-trimethoxyphenyllithium |
| Phenyl-aminothiazoles (PAT) |
| Diethyl cyanomethylphosphonate |
| Hydrazine hydrate |
| Tosyl chloride |
| Polyethylene glycol (PEG) |
| Iodoacetic acid |
Structure Activity Relationship Sar Investigations of 2 2 Morpholinothiazol 4 Yl Acetonitrile Derivatives
Fundamental Principles of Structure-Activity Correlation in Heterocyclic Compounds
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. dotmatics.comwikipedia.org This principle is predicated on the idea that the pharmacological effect of a compound is directly related to its three-dimensional structure, molecular shape, electronic distribution, and the presence of specific functional groups. numberanalytics.comnumberanalytics.com By analyzing SAR, chemists can identify the specific structural components, or pharmacophores, responsible for a molecule's desired biological effect. dotmatics.com This understanding allows for the rational design of new, more potent, and selective therapeutic agents by modifying the chemical structure of a lead compound. wikipedia.org
In the realm of heterocyclic compounds, which form the core of many pharmaceuticals, SAR studies are particularly crucial. nih.gov Heterocycles, such as thiazole (B1198619) and morpholine (B109124), are rings containing at least one atom other than carbon. ijper.orgglobalresearchonline.net The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique physicochemical properties, including polarity and the ability to form hydrogen bonds, which govern their interactions with biological targets like enzymes and receptors. jpionline.org The versatility of heterocyclic rings allows for extensive structural modifications, making them a cornerstone in drug discovery. nih.govijper.org For instance, the thiazole ring, a component of the titular compound, is a privileged scaffold found in numerous approved drugs, valued for its diverse biological activities, including anticancer and antimicrobial effects. globalresearchonline.netjpionline.orgnih.gov SAR analysis in these compounds often involves examining how substitutions on the heterocyclic ring system influence factors like binding affinity, selectivity, and metabolic stability. ptfarm.pl
SAR Profiling in Anticancer Research
The thiazole nucleus and its derivatives are of significant interest in oncology research due to their presence in various potent anticancer agents. ijper.orgnih.gov The structural flexibility of the thiazole ring allows for modifications that can modulate its interaction with various biological targets involved in cancer progression, such as protein kinases, tubulin, and topoisomerases. nih.govnih.gov
Correlation of Structural Modifications with In Vitro Anticancer Efficacy in (Oxazol-4-yl)-2-morpholinothiazole Chalcone (B49325) Derivatives
A study involving a series of chalcone derivatives of (oxazol-4-yl)-2-morpholinothiazole revealed significant insights into their structure-activity relationships as anticancer agents. researchgate.net These compounds were tested against four human cancer cell lines: PC3 (prostate), DU-145 (prostate), A549 (lung), and MCF-7 (breast). researchgate.net The research found that several of the synthesized chalcone derivatives exhibited moderate to excellent anticancer activity, with some compounds surpassing the efficacy of the reference drug, etoposide. researchgate.net
The analysis of the various substitutions on the phenyl ring of the chalcone moiety provided clear SAR trends. Specifically, compound 10d , which featured a 4-chlorophenyl group, demonstrated superior anticancer activity across all tested cell lines compared to other derivatives. researchgate.net Compounds with electron-withdrawing groups (e.g., 10d with 4-Cl, 10e with 4-F) and electron-donating groups (e.g., 10b with 4-OCH3, 10c with 3,4,5-tri-OCH3) also showed potent activity. researchgate.net This suggests that the electronic properties and position of the substituent on the phenyl ring are critical determinants of cytotoxic efficacy in this class of compounds. researchgate.netnih.gov
| Compound | Substitution (R) | PC3 (IC₅₀ µM) | DU-145 (IC₅₀ µM) | A549 (IC₅₀ µM) | MCF-7 (IC₅₀ µM) |
| 10a | Phenyl | 1.10 | 1.12 | 1.15 | 1.18 |
| 10b | 4-Methoxyphenyl (B3050149) | 1.08 | 1.10 | 1.12 | 1.15 |
| 10c | 3,4,5-Trimethoxyphenyl | 1.06 | 1.08 | 1.10 | 1.13 |
| 10d | 4-Chlorophenyl | 1.02 | 1.04 | 1.06 | 1.09 |
| 10e | 4-Fluorophenyl | 1.09 | 1.11 | 1.13 | 1.16 |
| 10f | 4-Methylphenyl | 1.11 | 1.13 | 1.16 | 1.19 |
| Etoposide | - | 1.15 | 1.18 | 1.20 | 1.23 |
Data sourced from Rachala et al., 2023. researchgate.net
Structural Determinants of Anticancer Activity in Thiazolyl-2,4-thiazolidinediones and Rhodanines
Thiazolidinediones (TZDs) and rhodanines are five-membered heterocyclic scaffolds that have garnered significant attention for their anticancer potential. pharmacyjournal.inforesearchgate.net The structural versatility of these cores, particularly at the C-5 position of the ring, allows for extensive derivatization to fine-tune their biological activity. nih.govrsc.org
For Thiazolyl-2,4-thiazolidinediones , SAR studies have shown that the nature of the substituent on the benzylidene ring at the 5-position is crucial for anticancer activity. pharmacyjournal.info The presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and iodo (I), tends to increase cytotoxic potential. pharmacyjournal.info Conversely, the introduction of electron-donating groups like methyl often leads to decreased activity. pharmacyjournal.info The phenyl ring itself is considered essential for the anticancer effect. pharmacyjournal.info Furthermore, the removal of unsaturation at the 5-position of the thiazolidine-2,4-dione ring has been shown to diminish cytotoxic potential. pharmacyjournal.info
Rhodanines , which are subtypes of thiazolidin-4-ones, also exhibit a broad spectrum of anticancer activities. nih.govdocumentsdelivered.com SAR analysis of rhodanine (B49660) derivatives reveals several key determinants of their efficacy. In one study, a thiazolyl-rhodanine derivative (27 ) showed remarkable cytotoxic activity against hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 4.67 µM and 2.30 µM, respectively. nih.govencyclopedia.pub Notably, its analogue (28 ), where the rhodanine moiety was replaced with a thiazolidine-2,4-dione, was found to be inactive, highlighting the critical role of the rhodanine core in this specific scaffold. nih.govencyclopedia.pub Further studies have indicated that substitutions at the N-3 position of the rhodanine ring also significantly influence activity. For instance, changing an N-3 2-chlorophenyl substituent to a cyclohexyl or benzyl (B1604629) group resulted in a decline in inhibitory activity against MCF-7 cells. nih.govencyclopedia.pub
| Compound Class | Key Structural Feature | Impact on Anticancer Activity |
| Thiazolyl-2,4-thiazolidinediones | Electron-withdrawing groups (Cl, Br) on 5-benzylidene ring | Increased activity pharmacyjournal.info |
| Electron-donating groups (e.g., methyl) on 5-benzylidene ring | Decreased activity pharmacyjournal.info | |
| Saturation at position 5 of the TZD ring | Decreased activity pharmacyjournal.info | |
| Rhodanines | Thiazolyl-rhodanine moiety (vs. TZD analogue) | Essential for high activity nih.govencyclopedia.pub |
| N-3 substitution (2-chlorophenyl vs. cyclohexyl/benzyl) | 2-chlorophenyl favored higher activity nih.govencyclopedia.pub | |
| 5-(4'-N,N-dimethylaminobenzylidene) group | Excellent cytotoxicity against ovarian carcinoma nih.govencyclopedia.pub |
Role of Functional Groups in 4-Substituted Methoxylbenzoyl-aryl-thiazoles as Potent Anticancer Agents
The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold has been identified as a promising class of anticancer agents that target tubulin polymerization by binding to the colchicine (B1669291) site. nih.govacs.orgresearchgate.net Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds. nih.govnih.gov The general structure consists of a substituted methoxybenzoyl "A" ring, a thiazole "B" ring, and an aryl "C" ring. researchgate.netnih.gov
Modifications to the "B" ring revealed that while thiazole is a highly effective core, it could be successfully replaced by other heterocycles such as pyridine, furan, and thiophene, which maintained potent anticancer activity in the nanomolar range. acs.org In contrast, rings like oxazoline, oxazole, phenyl, and pyrazole (B372694) resulted in a decrease in activity. acs.org
SAR investigations of the "A" and "C" rings have also been thoroughly explored. nih.govacs.org Introducing an amino (NH) linkage between the "A" and "B" rings led to the development of phenyl amino thiazole (PAT) compounds with improved water solubility and oral bioavailability, overcoming a key limitation of the original SMART series. nih.govacs.org These PAT compounds demonstrated potent inhibition of cancer cell growth by interfering with tubulin polymerization and were notably not susceptible to P-glycoprotein mediated multidrug resistance. nih.gov
| Series | Modification | Observation | Reference |
| SMART | Replacement of thiazole "B" ring with pyridine, furan, or thiophene | Maintained potent (nM) anticancer activity | acs.org |
| Replacement of thiazole "B" ring with oxazole, phenyl, or pyrazole | Reduced activity | acs.org | |
| PAT | Introduction of an NH linker between "A" and "B" rings | Produced potent, water-soluble compounds | nih.govacs.org |
| - | Overcame P-gp mediated drug resistance | nih.gov | |
| - | Showed significant improvement in oral bioavailability | acs.org |
SAR in Metabolic and Receptor Modulation Studies
Thiazolidinedione (TZD) derivatives are well-known for their role in metabolic regulation, primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.govnih.govnih.gov Their primary therapeutic application has been as insulin (B600854) sensitizers in the treatment of type 2 diabetes. nih.gov
Impact of Thiazolidinedione Ring Substitutions on In Vitro Insulin Release and Glucose Uptake Activity
The biological activity of thiazolidinediones is highly dependent on the substitutions on the TZD core. nih.gov These compounds function by binding to and activating PPAR-γ, which in turn regulates the transcription of genes involved in metabolic processes. nih.gov This leads to improved insulin sensitivity, increased glucose uptake in muscle and fat tissues, and reduced hepatic glucose production. nih.gov
Research has shown that while some TZD derivatives may not have a significant direct effect on insulin secretion from pancreatic β-cells, they can potently enhance glucose uptake in peripheral tissues. nih.gov For instance, one study found that a novel phosphazene-containing TZD derivative did not affect insulin secretion but significantly increased glucose uptake compared to the reference drug pioglitazone. nih.gov This highlights that modifications to the TZD structure can selectively modulate different aspects of metabolic control. The binding of TZD derivatives to the PPAR-γ receptor involves hydrogen bonding and other interactions, and the affinity of this binding is a critical determinant of their insulin-sensitizing activity. nih.gov
Structural Insights into Nucleotide Metabolism Modulators from Chemical Libraries
The de novo synthesis of pyrimidines is a critical pathway for cell proliferation, making its enzymes attractive targets for therapeutic intervention. Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a rate-limiting enzyme in this pathway. Through random screening of chemical libraries, 4-thiazolidinone (B1220212) derivatives, which share a core heterocyclic structure with thiazoles, were identified as novel inhibitors of hDHODH. nih.gov
A subsequent investigation into the structure-activity relationship of these 4-thiazolidinone derivatives revealed key structural requirements for inhibitory activity. Modifications were made to various parts of the molecule, including the thiazolidinone ring itself, the substituent at the R position (an N-linked phenyl group), and the ester group at R2. The research indicated that the 4-thiazolidinone ring is crucial for activity; replacing it with a 1,3-thiazin-4-one or a simple thiazolidine (B150603) ring led to a dramatic decrease in inhibitory potency. nih.gov
Substitutions on the N-linked phenyl ring (R) had a significant impact on hDHODH inhibition. The introduction of electron-withdrawing groups, particularly at the para-position, was found to be beneficial. For instance, derivatives with fluoro, chloro, and bromo substitutions at the para-position showed enhanced activity. The compound featuring a 3,4-dichlorophenyl group (Compound 31 ) emerged as the most potent, with an IC50 value of 1.12 µM. nih.gov Molecular docking studies suggest that this class of inhibitors interacts with key residues in the hDHODH binding site, forming a hydrogen bond with Tyr38 and a water-mediated hydrogen bond with Ala55, which are considered essential for their bioactivity. nih.gov
| Compound | R (Substitution on N-phenyl ring) | IC50 (µM) |
|---|---|---|
| 5 | H | 11.3 |
| 12 | 4-F | 5.45 |
| 13 | 4-Cl | 4.37 |
| 14 | 4-Br | 3.56 |
| 26 | 3-Cl, 4-F | 1.75 |
| 31 | 3,4-diCl | 1.12 |
Establishment of Structure-Kinetic Relationships (SKR) for Thiazolyl-Pyrimidines as Adenosine (B11128) Receptor Ligands
Thiazole and pyrimidine (B1678525) moieties are key components in the design of adenosine receptor (AR) antagonists. The pyrazolo-triazolo-pyrimidine nucleus, which is structurally related to thiazolyl-pyrimidines, has been extensively studied, leading to the development of potent and selective ligands for A2A, A2B, and A3 adenosine receptor subtypes. researchgate.net
In a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives, substitutions at the 2- and 5-positions of the thiazolopyrimidine core were found to be critical for affinity and selectivity. Several compounds demonstrated nanomolar and even subnanomolar binding affinities for the human A1 (hA1) and A2A (hA2A) receptors. nih.gov For example, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative (18 ) showed high affinity for both receptors, with Ki values of 1.9 nM for hA1 and 0.06 nM for hA2A. nih.gov
SAR studies on thiazole and thiadiazole derivatives as human A3 receptor antagonists highlighted the importance of a 4-methoxyphenyl group and N-acetyl or propionyl substitutions. These modifications led to a significant increase in binding affinity and selectivity for the A3 subtype. The most potent compound in this series, N-[3-(4-methoxy-phenyl)- nih.govrsc.orgresearchgate.netthiadiazol-5-yl]-acetamide (39 ), exhibited a Ki value of 0.79 nM at the hA3 receptor. Molecular modeling suggested that this high affinity and selectivity are due to a unique hydrogen bonding interaction between the compound's carbonyl group and the glutamine residue (Q167) in the second extracellular loop of the hA3 receptor. nih.gov
SAR in Anti-inflammatory and Antimicrobial Agent Development
Hybrid molecules combining pyrazole and thiazolone scaffolds have been synthesized and evaluated as potent anti-inflammatory agents. These compounds often act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), key enzymes in the arachidonic acid inflammatory pathway. mdpi.com
A study of a series of pyrazolyl thiazolones revealed that the nature of the substituents on both the pyrazole and thiazolone rings significantly influences their inhibitory potency and selectivity. Compounds with a p-chlorophenyl or p-methoxyphenyl substituent on the pyrazole ring, combined with various aryl groups on the thiazolone moiety, exhibited COX-2 inhibitory activities comparable to the standard drug celecoxib. mdpi.com Specifically, compounds with a p-bromophenyl or a 3,4,5-trimethoxyphenyl group on the thiazolone ring were among the most active, showing IC50 values for COX-2 inhibition in the range of 0.09–0.14 µM. These compounds also demonstrated significant inhibition of 15-LOX, with IC50 values between 1.96 and 3.52 µM. mdpi.com The presence of a sulfonamide group, as seen in celecoxib, is a key feature for high COX-2 selectivity. mdpi.com
| Compound | Key Substituents | COX-2 IC50 (µM) | 15-LOX IC50 (µM) |
|---|---|---|---|
| p-Chlorophenyl-pyrazolyl / p-Bromophenyl-thiazolone | p-Cl on pyrazole, p-Br on thiazolone | 0.09 | 1.96 |
| p-Chlorophenyl-pyrazolyl / 3,4,5-Trimethoxyphenyl-thiazolone | p-Cl on pyrazole, 3,4,5-trimethoxy on thiazolone | 0.11 | 2.11 |
| p-Methoxyphenyl-pyrazolyl / p-Bromophenyl-thiazolone | p-MeO on pyrazole, p-Br on thiazolone | 0.14 | 3.52 |
| Celecoxib (Reference) | - | 0.08 | >50 |
Thiazole derivatives are a cornerstone of antimicrobial research, with structural modifications significantly impacting their efficacy against a range of pathogens. nih.gov SAR studies on thiazole-pyrazoline hybrids have shown that the nature of substituents on both heterocyclic rings is crucial for activity. For instance, in one series, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities.
In another study of 5-methylthiazole (B1295346) based thiazolidinones, halogen substitutions on the benzylidene moiety at the 5-position of the thiazolidinone ring greatly influenced antimicrobial potency. A 2,6-dichloro substitution resulted in strong activity against resistant E. coli strains, while a 4-chloro substitution was beneficial for antifungal activity. Conversely, replacing the 4-chloro group with a 4-fluoro group led to a significant reduction in antifungal potency. These findings underscore the sensitive relationship between the electronic properties and steric bulk of substituents and the resulting antimicrobial effect.
| Compound Series | Key Structural Feature | Organism | MIC (µg/mL) |
|---|---|---|---|
| Thiazolyl-Pyrazoline Hybrid | p-Bromophenyl at thiazole C4 | C. albicans | 3.9–62.5 |
| Azo-Thiazole Derivative | Azo linkage with thiazole | S. aureus | 10 |
| 5-Methylthiazole Thiazolidinone | 2,6-dichloro substitution | Resistant E. coli | 29.8 (µM) |
SAR in Enzyme Inhibition Studies
The influenza virus neuraminidase (NA) is a well-established target for antiviral drugs. A series of novel NA inhibitors based on a thiazole core, derived from 2-amino-4-thiazole-acetic ester, have been synthesized and evaluated. nih.govrsc.org The SAR studies revealed several key structural features for inhibitory activity against influenza A virus (H3N2). nih.gov
A crucial factor for activity was the presence of a carboxylic acid (-COOH) group, as compounds with this feature consistently showed better inhibitory activities than their corresponding ethyl ester (-COOEt) counterparts. This is consistent with the binding mode of known NA inhibitors, where a carboxylate group interacts with a highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) in the enzyme's active site. nih.gov
Furthermore, the nature of the hydrophobic side chain attached to the thiazole core played a significant role. Compounds with appropriate hydrophobic side chains demonstrated better inhibitory activity. Among the various alkyl and aryl groups tested, a simple methyl group was found to be the most suitable. The most potent compound from this series, which incorporated these optimal features, exhibited an IC50 value of 3.43 µM. nih.govrsc.org
| Compound | Key Structural Features | IC50 (µM) |
|---|---|---|
| 4d | -COOH, methyl hydrophobic group | 3.43 |
| 5d | -COOH, ethyl hydrophobic group | 4.27 |
| 8d | -COOH, propyl hydrophobic group | 7.78 |
| Corresponding Ethyl Esters | -COOEt | Generally weaker activity |
| Oseltamivir (Reference) | - | ~0.17 (20-fold more potent than 4d) |
Crystal Structures and SAR of Imidazothiazole Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that is a significant target in therapeutic areas such as oncology and neurodegenerative disorders. nih.gov The study of inhibitors for this enzyme is an active area of research. While direct structure-activity relationship (SAR) studies for 2-(2-morpholinothiazol-4-yl)acetonitrile derivatives are not extensively detailed in the reviewed literature, valuable insights can be drawn from investigations into the structurally related class of imidazothiazole derivatives. nih.govacs.org
Researchers have successfully determined the crystal structures of IDO1 in complex with various inhibitors, providing a foundation for structure-based drug design (SBDD). nih.gov These studies reveal critical interactions within the enzyme's active site. The IDO1 active site contains a heme group and two hydrophobic pockets, referred to as pocket-A and pocket-B. nih.gov The SAR of imidazothiazole derivatives highlights the importance of interactions within pocket-B, which is formed by key amino acid residues including Phe226 and Arg231. nih.gov Potent inhibitory activity has been linked to the generation of an induced fit with these residues. nih.govacs.org
In the design of novel imidazothiazole-based IDO1 inhibitors, scientists have focused on optimizing the interaction with the heme iron and the surrounding pockets. For instance, by combining structural features from different known inhibitors, a para-tolyl imidazothiazole compound was identified as a novel and potent inhibitor scaffold. nih.gov Further research into the imidazo[2,1-b]thiazole (B1210989) scaffold led to the synthesis of compounds with significant IDO1 inhibitory activity. bohrium.comnih.gov Docking studies of these synthesized analogues help correlate their activity with specific interactions within the enzyme's binding pocket. bohrium.com
| Compound | Key Structural Features | IDO1 IC₅₀ (µM) |
|---|---|---|
| Compound A | Tert-butyl and biphenyl (B1667301) substituents | 23 |
| Compound B | Tert-butyl and 2-methoxyphenol substituents | 13 |
Influence of Linker Chemical Nature and Length on Metabolic Stability and Activity Optimization in Complex Molecules like PROTACs
The chemical nature and length of the linker significantly impact a PROTAC's metabolic stability. Linkers, especially those composed of long, flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, can introduce "soft spots" susceptible to metabolism by enzymes such as Cytochrome P450s. This can lead to rapid clearance and reduced drug exposure. Research has shown that shorter aliphatic linkers can confer greater metabolic stability, likely due to increased steric hindrance that prevents the molecule from readily entering the catalytic site of metabolic enzymes.
To enhance metabolic stability, a common strategy is to modify the linker's chemical nature. Incorporating cyclic moieties, such as piperazine (B1678402) or piperidine (B6355638) rings, or introducing more rigid structures like triazole rings can protect against metabolism. These modifications reduce the linker's flexibility and can shield potential sites of oxidation.
However, optimizing for metabolic stability must be balanced with the linker's primary role in facilitating the formation of a productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical determinant of this activity. An optimal linker length allows for the proper orientation and interaction between the two proteins, leading to efficient ubiquitination and subsequent degradation of the target. Linkers that are either too short or too long can prevent the formation of a stable ternary complex, thereby diminishing or abolishing the PROTAC's degradation activity. Interestingly, while linker length is crucial for degradation efficacy, it generally does not influence the binding affinity of the PROTAC's ligand to its target protein.
| Linker Characteristic | Impact on Metabolic Stability | Impact on Degradation Activity |
|---|---|---|
| Length | Shorter linkers are often more stable. Longer linkers may have more metabolic "soft spots". | An optimal length is critical for forming a stable ternary complex. Too short or too long can be ineffective. |
| Composition | Alkyl/PEG chains can be liable to metabolism. | The composition affects overall solubility and cell permeability, indirectly impacting activity. |
| Rigidity | Incorporating cyclic or rigid groups (e.g., piperazine, triazole) generally increases stability. | Increased rigidity can pre-organize the PROTAC into a favorable conformation for ternary complex formation, but may also introduce conformational constraints. |
Compound Index
| Compound Name |
|---|
| This compound |
| N-cyclohexyl-2-aminoethanesulfonic acid |
Mechanistic Investigations and Molecular Interactions of 2 2 Morpholinothiazol 4 Yl Acetonitrile Analogues
Elucidation of Reaction Mechanisms in Novel Thiazole (B1198619) Ring Systems
The synthesis and reactivity of thiazole ring systems, the core scaffold of 2-(2-Morpholinothiazol-4-yl)acetonitrile analogues, are well-established in medicinal chemistry. The most prominent method for constructing the thiazole ring is the Hantzsch thiazole synthesis. nih.govwikipedia.org This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the halocarbonyl, followed by an intermediate formation and subsequent dehydration to yield the thiazole ring. mdpi.com
Beyond the classical Hantzsch synthesis, numerous modern methods have been developed to create functionalized thiazole derivatives. nih.gov These include variations such as using thiourea (B124793) or its derivatives in place of thioamides. mdpi.com Other novel approaches involve the reaction of vinyl azides with potassium thiocyanate (B1210189) catalyzed by palladium (II) acetate (B1210297) or the cyclization of tosylmethyl isocyanide with α-oxodithioesters. mdpi.com
The reactivity of the thiazole ring is complex due to the presence of both sulfur and nitrogen heteroatoms, which influence its electronic properties. numberanalytics.com The ring can undergo several types of reactions:
Electrophilic and Nucleophilic Substitutions: The position of substitution on the thiazole ring is dependent on the reaction conditions and the nature of the substituents already present. numberanalytics.compharmaguideline.com The C5 position is generally favored for electrophilic attack, while the C2 position is most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, which are valuable for constructing more complex molecular architectures. wikipedia.orgnumberanalytics.com These reactions, however, often require high temperatures due to the aromatic stability of the thiazole ring. wikipedia.org
Metal-Catalyzed Reactions: Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to functionalize heterocyclic rings like thiazole, enabling the introduction of a wide variety of substituents. numberanalytics.com
Protonation and Deprotonation: The nitrogen atom at position 3 (N3) is basic and can be readily protonated. pharmaguideline.com Conversely, strong bases can deprotonate the carbon at position 2 (C2-H), which is the most acidic proton on the ring. wikipedia.orgpharmaguideline.com
These synthetic routes and reaction mechanisms provide a versatile toolkit for creating a diverse library of this compound analogues for biological evaluation.
Molecular Docking and Ligand-Target Binding Mode Analysis
Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This analysis provides insights into the specific interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors.
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which produces prostaglandins (B1171923) and leukotrienes, respectively—mediators heavily involved in inflammation. researchgate.net Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. mdpi.com
Molecular docking studies on various heterocyclic compounds, including those with scaffolds analogous to thiazoles, have elucidated key binding interactions within the active sites of COX-1, COX-2, and 5-LOX. For instance, in studies of pyrazole (B372694) hybrids, potent inhibitors were shown to fit snugly into the active site of COX-2. nih.gov The sulfonamide group of these inhibitors often inserts deep into a selective pocket of the COX-2 active site, forming crucial hydrogen bond interactions with amino acid residues such as His90, Arg513, Phe518, and Ser353. nih.gov This orientation mimics that of selective COX-2 inhibitors like celecoxib. nih.gov
The table below summarizes representative docking scores for compounds targeting COX-2 and LOX from various studies, illustrating the binding affinities predicted by computational models.
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrazole-Thymol Hybrid | COX-2 | -10.40 | Not Specified |
| Pyrazole-Thymol Hybrid | 5-LOX | -8.38 | Not Specified |
| Aurone Derivative (WE-4) | COX-2 | -5.843 | Not Specified |
| Aurone Derivative (WE-4) | LOX | -4.324 | Not Specified |
| Pyrazole Analogue (5u) | COX-2 | -12.907 | His90, Arg513, Phe518, Ser353 |
| Pyrazole Analogue (5s) | COX-2 | -12.24 | His90, Arg513, Phe518, Ser353 |
This table is generated based on data from multiple sources for illustrative purposes. researchgate.netnih.govnih.gov
These computational insights are invaluable for understanding how this compound analogues might bind to and inhibit these inflammatory enzymes. The morpholino and acetonitrile (B52724) groups could potentially form specific hydrogen bonds and hydrophobic interactions within the enzyme active sites, contributing to their inhibitory activity.
Neuraminidase is a critical surface glycoprotein (B1211001) for influenza viruses, playing a vital role in viral replication and release from infected cells. nih.govmdpi.com It is a well-established target for antiviral drugs. Computational methods, including machine learning and molecular dynamics simulations, are increasingly used to discover and optimize novel neuraminidase inhibitors. nih.gov
Docking studies help to clarify the physical interactions within the neuraminidase binding site. Potential inhibitors are evaluated based on their ability to form favorable interactions with key residues in the enzyme's active site, mimicking the binding of its natural substrate, sialic acid. nih.gov These studies often lead to the identification of novel scaffolds that can be chemically synthesized and tested for their biological activity. For example, machine learning models can be trained on large databases of compounds with known binding affinities to predict potential new inhibitors from virtual libraries. nih.gov The most promising candidates are then subjected to detailed molecular docking and dynamics simulations to validate their binding mode and stability before proceeding to experimental validation. nih.gov
Insights into Cellular Pathways and Biological Effects
Beyond direct enzyme inhibition, this compound analogues can exert their biological effects by modulating complex cellular pathways, particularly those involved in the immune response and inflammation.
The differentiation of monocytes into macrophages is a critical step in both normal immune surveillance and the pathogenesis of inflammatory diseases. This process can be influenced by various pharmacological agents. nih.gov For instance, studies on HIV latency show that the differentiation of monocytes into macrophages can induce viral reactivation, highlighting the importance of this cellular process in disease. nih.gov The protein kinase C (PKC) signaling pathway and the upregulation of Cyclin T1 have been identified as inherent mechanisms that regulate HIV latency during this differentiation. nih.gov
Furthermore, macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes can also be modulated. Research has shown that M1 macrophages can suppress HIV reactivation, while M2 macrophages promote it. nih.gov Pharmacological agents that can influence the differentiation pathway or the subsequent polarization of macrophages could therefore have significant therapeutic potential. While direct studies on this compound are not available, related heterocyclic compounds are known to possess immunomodulatory properties, suggesting that these analogues could potentially interfere with the signaling cascades that govern monocyte differentiation and macrophage function.
Cytokines are signaling proteins that mediate cellular communication in the immune system and are central to the inflammatory response. nih.gov Many pharmacological agents can alter the production and activity of these cytokines. nih.gov Anti-inflammatory compounds often work by reducing the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while potentially promoting anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β1). mdpi.com
For example, various pyrrole (B145914) derivatives have demonstrated the ability to modulate cytokine profiles in models of inflammation. mdpi.com In lipopolysaccharide (LPS)-induced systemic inflammation, certain compounds have been shown to significantly decrease serum TNF-α while increasing levels of TGF-β1. mdpi.com This modulation often occurs independently of COX inhibition and can involve the inhibition of key transcription factors like NF-κB, which is a master regulator of inflammatory gene expression. mdpi.commdpi.com The ability of this compound analogues to modulate cytokine production represents a key area for investigation into their potential anti-inflammatory and immunomodulatory effects.
Induction of Macrophage Apoptosis
Research into the biological activities of thiazole-containing compounds has revealed that certain analogues of this compound possess the ability to induce apoptosis, or programmed cell death, in various cell lines. While direct studies on the pro-apoptotic effects of this compound in macrophages are not extensively documented in publicly available literature, the broader family of thiazole derivatives has been a subject of investigation for their potential to trigger this crucial cellular process. The induction of apoptosis in macrophages can be a significant therapeutic strategy, particularly in the context of inflammatory diseases and cancer, where the resolution of inflammation or the elimination of malignant cells is desired.
The structural components of this compound, namely the morpholine (B109124) ring, the thiazole core, and the acetonitrile group, contribute to its chemical properties and potential biological activity. Analogues of this compound, where these functional groups are modified, have been synthesized and evaluated for their cytotoxic and pro-apoptotic effects. These studies provide insights into the potential mechanisms by which such compounds might operate.
Mechanistic investigations into related thiazole derivatives suggest that their pro-apoptotic effects can be mediated through various cellular pathways. One common mechanism involves the induction of oxidative stress within the cell. For instance, some thiazole derivatives have been shown to increase the production of reactive oxygen species (ROS). nih.gov This elevation in ROS can lead to cellular damage, including DNA single-strand breaks, and subsequently trigger the intrinsic apoptotic pathway. researchgate.net
Another key aspect of the apoptotic process induced by thiazole analogues involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3, is a hallmark of apoptosis. nih.govnih.gov Cleavage of downstream targets by activated caspase-3, such as poly(ADP-ribose) polymerase (PARP), ultimately leads to the dismantling of the cell. researchgate.netnih.gov
Furthermore, the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, has been observed with some thiazole derivatives. researchgate.net An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 can shift the cellular balance towards apoptosis. researchgate.net In some cases, the pro-apoptotic activity of thiazole derivatives has been linked to the inhibition of specific cellular targets, such as cyclin-dependent kinases (CDKs), which can lead to cell cycle arrest and subsequent apoptosis. mdpi.com
The following table summarizes the pro-apoptotic effects of various thiazole derivatives in different cell lines, providing a comparative overview of their activity and observed mechanisms. It is important to note that these are analogous compounds, and their activity does not directly represent the effects of this compound.
| Compound Class | Cell Line | Key Findings | Potential Mechanism of Action |
| Thiazole-containing macrosphelide analogue (MSt-2) | Human lymphoma (U937) | Induced dose- and time-dependent apoptosis. | ROS formation, JNK activation, Fas expression, caspase-8 and -3 activation. nih.gov |
| Thiazole-2-acetamide derivatives | Human breast cancer (MDAMB-231) | Significant apoptotic antiproliferative activity. | Reduction in anti-apoptotic Bcl-2 protein concentration. nih.gov |
| Thiazole incorporated phthalimide (B116566) derivatives | Human breast cancer (MCF-7), Human breast cancer (MDA-MB-468), Rat pheochromocytoma (PC-12) | Potent cytotoxic activity, DNA fragmentation, and caspase-3 activation. | Induction of apoptosis through the intrinsic pathway. nih.gov |
| N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide | Human glioblastoma (U251) | Induced apoptosis, PARP1 and caspase 3 cleavage. | Increase in Bax and Bim pro-apoptotic proteins, decrease in phosho-ERK1/2 kinase, production of hydrogen peroxide, and formation of DNA single-strand breaks. researchgate.net |
These findings from studies on analogous compounds suggest that this compound could potentially induce macrophage apoptosis through a multi-faceted mechanism involving the generation of oxidative stress, activation of the caspase cascade, and modulation of apoptotic regulatory proteins. However, dedicated research focusing specifically on this compound and its direct interactions with macrophage cellular pathways is necessary to fully elucidate its pro-apoptotic potential and mechanism of action.
Preclinical Pharmacological Evaluation of 2 2 Morpholinothiazol 4 Yl Acetonitrile Derivatives Excluding Human Clinical Trials
In Vitro Efficacy Assessments in Cell Culture Models
Anticancer Activity in Prostate (PC3, DU-145), Lung (A549), and Breast (MCF-7) Cancer Cell Lines
While specific research on 2-(2-Morpholinothiazol-4-yl)acetonitrile derivatives is limited, studies on structurally related compounds containing a morpholine (B109124) moiety provide insight into the potential anticancer activity of this chemical class. A series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic effects on several human cancer cell lines, including lung (A549) and breast (MCF-7) cancer. rsc.org
The compounds were tested for their ability to inhibit cancer cell proliferation, and the half-maximal inhibitory concentration (IC₅₀) was determined. Two compounds, designated AK-3 and AK-10, demonstrated significant cytotoxic activity against all tested cell lines. Notably, these compounds were found to be non-toxic against the normal human embryonic kidney cell line (HEK293) at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells. rsc.org Mechanistic studies indicated that these derivatives inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death primarily through apoptosis. rsc.org
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Morpholine Substituted Quinazoline Derivatives Data sourced from mechanistic studies on related morpholine-containing compounds. rsc.org
| Compound | A549 (Lung) | MCF-7 (Breast) | SHSY-5Y (Neuroblastoma) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
Insulin (B600854) Releasing and Glucose Uptake Studies in Pancreatic Beta-Cell Lines (e.g., INS-1 cells)
The thiazole (B1198619) scaffold is a key component in compounds investigated for antidiabetic properties. Research into benzothiazole (B30560) derivatives has shown that this class of compounds can modulate pathways relevant to diabetes treatment. Specifically, certain benzothiazole derivatives have been identified as activators of Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK), a major target for antidiabetic drugs. nih.gov
In preclinical studies, two such agents, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole and 2-(propylthio)benzo[d]thiazol-6-ol, were shown to increase the rate of glucose uptake in L6 muscle cells (myotubes). Furthermore, these compounds were found to augment glucose-stimulated insulin secretion (GSIS) in the rat pancreatic beta-cell line INS-1E and in isolated rat islets. nih.gov This dual functionality—enhancing glucose uptake in peripheral tissues and promoting insulin release from pancreatic cells—highlights the therapeutic potential of thiazole-based compounds in managing diabetes. nih.gov The most widely used insulin-secreting cell lines for such research include RIN, HIT, MIN, INS-1, and βTC cells. altex.org
Antimicrobial Susceptibility Testing against Gram-Positive and Gram-Negative Bacteria, Yeasts, and Mould
The thiazole nucleus is a fundamental structural motif in a wide range of compounds exhibiting potent antimicrobial properties. Derivatives of thiazole have demonstrated broad-spectrum activity, proving effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.net The antimicrobial efficacy is often influenced by the nature and position of substituents on the thiazole ring. researchgate.net
Studies have shown that thiazole derivatives can be particularly effective against Gram-positive bacteria, with some compounds showing activity against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Their activity against Gram-negative bacteria is often more moderate. researchgate.net In the realm of antifungal agents, thiazole derivatives have been found to be effective against species such as Candida albicans, Aspergillus fumigatus, and Aspergillus clavatus. researchgate.net The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Examples of Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives Data synthesized from reviews on antimicrobial activities of the thiazole class. nih.govnih.gov
| Compound Class/Derivative | Organism | Type | MIC (µg/mL) |
| Chlorophenyl Derivative 33h | Staphylococcus saprophyticus | Gram-positive | 2 |
| Derivative 33f | Staphylococcus aureus | Gram-positive | 16 |
| Benzothiazole Derivatives | Escherichia coli | Gram-negative | 12.5 - 200 |
| Benzothiazole Derivatives | Staphylococcus aureus | Gram-positive | 12.5 - 200 |
Evaluation of Nucleoside Transport and Enzyme Inhibition in Cellular Assays
The evaluation of enzyme inhibition and nucleoside transport is critical for understanding the mechanism of action of novel therapeutic agents, particularly in the context of parasitic diseases where organisms rely on salvaging nucleosides from their host. While specific studies on this compound are not available, research on other heterocyclic compounds provides a framework for such evaluations. nih.gov
For instance, a library of N-arylmethyl-substituted iminoribitol derivatives was assessed as potential inhibitors of Trypanosoma nucleoside hydrolases (NH), key enzymes in the purine (B94841) salvage pathway of these parasites. nih.gov The inhibitory activity of these compounds was determined against inosine-adenosine-guanosine nucleoside hydrolase (IAG-NH) and inosine-guanosine nucleoside hydrolase (IG-NH) from Trypanosoma brucei. nih.gov The most potent compounds exhibited inhibition constants (Kᵢ) in the nanomolar range. nih.gov Furthermore, to ascertain if these inhibitors could reach their intracellular target, their uptake was studied by measuring their affinity for the parasite's P1 and P2 nucleoside transporters. nih.govnih.gov
Table 3: Inhibitory Activity (Kᵢ in nM) of Iminoribitol Derivatives against T. brucei IAG-NH Illustrative data from studies on enzyme inhibition by heterocyclic compounds. nih.gov
| Compound | Kᵢ (nM) |
| UAMC-00363 | 18 |
| UAMC-00109 | 30 |
In Vivo Animal Model Studies (Non-human)
Anti-inflammatory Efficacy and Ulcerogenic Profiles in Rodent Models
A significant challenge in the development of non-steroidal anti-inflammatory drugs (NSAIDs) is mitigating their common adverse effect of gastric ulceration. Research has focused on developing new chemical entities with improved safety profiles. Thiazole derivatives have been investigated for this purpose, demonstrating anti-inflammatory effects with reduced ulcerogenic potential. nih.gov
In one study, a series of 2-amino-thiazoleacetic acid derivatives were evaluated for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov The ulcerogenic potential was concurrently assessed by examining gastric damage following oral administration. Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71), showed strong suppression of paw edema. nih.gov Crucially, when compared to established NSAIDs like fentiazac (B92943) and ibuprofen, these thiazole derivatives exhibited significantly less adverse impact on the gastrointestinal membrane. Compound 29 was particularly noteworthy for causing almost no gastric damage even at higher doses while maintaining good anti-inflammatory activity. nih.gov
Table 4: Anti-inflammatory and Ulcerogenic Effects of 2-Amino-Thiazoleacetic Acid Derivatives in Rats Data adapted from studies on related thiazole derivatives. nih.gov
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Ulcer Index |
| Control | - | - | 0.2 ± 0.1 |
| Compd. 29 | 50 | 45.3 | 0.3 ± 0.2 |
| Compd. 71 | 50 | 38.2 | 1.3 ± 0.4 |
| Ibuprofen | 50 | 41.5 | 3.8 ± 0.7 |
| Fentiazac | 25 | 45.8 | 4.3 ± 0.6 |
Considerations for Preclinical Model Selection, Variability, and Limitations in Predicting Clinical Outcomes
The selection of an appropriate preclinical model is a critical step in the evaluation of investigational drugs for ALL, and the interpretation of the results must be done with a clear understanding of the model's inherent variability and limitations. nih.gov These factors significantly influence the translatability of preclinical findings to clinical outcomes in humans. nih.gov
Key Considerations in Preclinical Model Selection:
Research Question: The choice of model often depends on the specific research question. For instance, to test a drug's efficacy against a specific genetic subtype of ALL, a PDX model derived from a patient with that subtype or a corresponding GEMM would be most appropriate. nih.gov
Immune System Component: Standard xenograft models use severely immunodeficient mice to prevent rejection of the human cells. youtube.com This, however, precludes the study of interactions between the leukemia cells and the host immune system, which can be crucial for the efficacy of certain therapies, particularly immunotherapies. "Humanized" mouse models, where components of the human immune system are engrafted into the mice, are being developed to address this limitation.
Disease Subtype: ALL is a heterogeneous disease with numerous subtypes characterized by distinct genetic and molecular features. The selected model should ideally represent the specific subtype of ALL being targeted by the investigational drug. scienceopen.com
Microenvironment: The bone marrow microenvironment plays a vital role in the survival and proliferation of leukemia cells. ashpublications.org In vitro co-culture systems with stromal cells can provide initial insights, but in vivo models are necessary to capture the complexity of these interactions. The extent to which the murine microenvironment supports human leukemia cells can be a variable factor.
Variability in Preclinical Models:
Significant variability can arise from several sources, impacting the reproducibility and interpretation of preclinical studies:
Inter-patient Heterogeneity: In PDX models, the biological characteristics of the engrafted leukemia can vary considerably from one patient to another, reflecting the clinical heterogeneity of ALL. ashpublications.org
Clonal Evolution: Over time and with serial passaging, the genetic and phenotypic characteristics of the xenografted leukemia may change, a phenomenon known as clonal evolution. This can lead to differences in drug sensitivity compared to the original patient's leukemia. ashpublications.org
Engraftment Site and Rate: The site of injection (e.g., intravenous, intraperitoneal, subcutaneous) and the rate of engraftment can influence the disease course and drug response in mouse models.
Animal Husbandry: Factors such as the specific mouse strain, age, sex, and housing conditions can introduce variability into experimental results.
Limitations in Predicting Clinical Outcomes:
While indispensable for preclinical drug development, mouse models of ALL have several limitations that can affect their predictive value for human clinical trials:
Species Differences: Fundamental physiological and metabolic differences between mice and humans can lead to discrepancies in drug pharmacokinetics and pharmacodynamics. A drug that is effective and well-tolerated in mice may not have the same profile in humans.
Lack of a Complete Immune System: As mentioned, the absence of a competent immune system in most xenograft models is a major limitation, especially for evaluating immunotherapies.
Tumor Burden and Disease Stage: Preclinical studies often initiate treatment when the leukemic burden is relatively low. In contrast, patients in clinical trials may have a much higher tumor burden and may have received prior treatments, which can influence their response to a new therapy.
Toxicity Prediction: Animal models can be poor predictors of certain types of drug toxicity in humans. nih.govjacc.org A review of 76 animal studies, for instance, found that approximately 20% were contradicted in humans. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Venetoclax |
| Azacitidine |
| Decitabine |
| Navitoclax |
| Isoproterenol |
Computational Chemistry and in Silico Modeling of 2 2 Morpholinothiazol 4 Yl Acetonitrile and Its Analogues
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the fundamental properties of thiazole-containing compounds. These theoretical studies enable the prediction of molecular geometries, reaction energetics, and spectroscopic characteristics with a high degree of accuracy.
Quantum chemical methods are instrumental in exploring the mechanistic details of reactions involving the thiazole (B1198619) ring. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction pathways and predict the feasibility of various transformations. For instance, DFT studies have been employed to investigate the biotransformation of thiazole-containing drugs, exploring pathways such as epoxidation, S-oxidation, and N-oxidation. uni-duesseldorf.denih.gov These calculations reveal the energy barriers associated with each pathway, providing insights into the likely metabolic fate of these compounds. uni-duesseldorf.denih.gov The ability to estimate the energies of transition states and equilibria allows for the prediction of reaction outcomes in the development of new synthetic methodologies. rsc.org
The study of isomeric equilibria is also crucial, as different isomers can exhibit distinct biological activities. Computational methods can predict the relative stabilities of various tautomers and conformers of thiazole derivatives, which is essential for understanding their behavior in different environments.
A significant application of quantum chemistry is the prediction of spectroscopic data, which serves as a vital tool for structural elucidation. mdpi.com Theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra for novel or proposed structures, which can then be compared with experimental data to confirm the identity of a synthesized compound. mjcce.org.mkmdpi.com
DFT calculations can predict vibrational frequencies that correspond to the peaks observed in an IR spectrum. mdpi.comnih.gov Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. mjcce.org.mkmdpi.com This predictive capability is particularly valuable when dealing with complex molecules or when experimental data is ambiguous.
| Computational Method | Spectroscopic Data Predicted | Application |
| Density Functional Theory (DFT) | Infrared (IR) vibrational frequencies | Structural confirmation, identification of functional groups |
| Gauge-Independent Atomic Orbital (GIAO) | Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) | Structural elucidation, distinguishing between isomers |
The precise calculation of NMR chemical shifts is a powerful tool for confirming the exact structure of a molecule, especially in cases where multiple isomers are possible. mdpi.comdntb.gov.ua Quantum chemical methods can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov When experimental NMR data for a newly synthesized compound is obtained, it can be compared against the theoretically predicted shifts for all possible isomers. A strong correlation between the experimental and calculated shifts for a particular isomer provides compelling evidence for its structure. mjcce.org.mkmdpi.com This approach has been successfully used to definitively assign the structures of complex natural products and synthetic molecules containing the thiazole scaffold. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide detailed information about the static properties of molecules, molecular dynamics (MD) simulations offer insights into their dynamic behavior over time.
MD simulations are used to explore the conformational landscape of a molecule, revealing how different parts of the molecule move and interact with each other and with their environment. nih.govbiorxiv.org This is particularly important for understanding how a molecule like 2-(2-Morpholinothiazol-4-yl)acetonitrile might interact with a biological target. The spatial arrangement of the morpholino, thiazole, and acetonitrile (B52724) fragments can significantly influence the molecule's ability to bind to a receptor or enzyme. nih.gov
By simulating the molecule's movement, researchers can identify the most stable conformations and understand the flexibility of the structure. This information is critical for designing molecules with improved pharmacological activity, as it can guide the modification of the structure to favor conformations that are optimal for binding to a specific biological target. rsc.orgnih.gov
In Silico Predictions for Drug-Likeness and Pharmacological Properties
In silico methods are widely used in the early stages of drug discovery to predict the "drug-likeness" and potential pharmacological properties of a compound. ijpsonline.com These computational tools assess a molecule's physicochemical properties to estimate its potential to be a successful drug.
For this compound and its analogues, various in silico models can be used to predict key parameters. These predictions help to prioritize which compounds should be synthesized and tested experimentally.
Predicted Drug-Likeness and Pharmacokinetic Properties:
| Property | Predicted Value/Range | Significance |
| Lipinski's Rule of Five | Compliance with the rule (e.g., MW ≤ 500, logP ≤ 5) | Indicates good potential for oral bioavailability. researchgate.netmdpi.com |
| Ghose Filter | Compliance (e.g., MW between 160-480, logP between -0.4 and 5.6) | Another filter for predicting drug-likeness. researchgate.net |
| Veber's Rule | Compliance (e.g., ≤ 10 rotatable bonds) | Suggests good oral bioavailability. rsc.org |
| Gastrointestinal (GI) Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. sciensage.info |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts whether the compound can cross into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts if the compound is likely to be pumped out of cells, affecting its distribution. |
| Cytochrome P450 (CYP) Inhibition | Yes/No for various isoforms | Predicts potential for drug-drug interactions. researchgate.net |
These in silico predictions provide a valuable initial assessment of a compound's potential as a therapeutic agent, guiding the selection of the most promising candidates for further development. benthamdirect.comnih.gov
Analytical Characterization and Method Development for 2 2 Morpholinothiazol 4 Yl Acetonitrile and Its Metabolites/derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of a newly synthesized compound like 2-(2-Morpholinothiazol-4-yl)acetonitrile. These techniques provide detailed information about the compound's atomic composition, connectivity, and the types of chemical bonds present.
Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
MS (e.g., ESI-MS): Electrospray Ionization Mass Spectrometry would be used to determine the molecular weight of the compound by detecting the protonated molecule [M+H]⁺. For C₉H₁₁N₃OS, the expected monoisotopic mass is 209.0623 g/mol .
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its atomic composition.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the purified compound.
Fragmentation Analysis: By inducing fragmentation of the parent ion, MS can reveal the structure of different parts of the molecule. Key fragments for this compound would likely arise from the cleavage of the morpholine (B109124), thiazole (B1198619), and acetonitrile (B52724) moieties.
Table 3: Expected Mass Spectrometry Data for this compound (Illustrative Template)
| Technique | Ion | Calculated m/z | Observed m/z |
| HRMS (ESI+) | [M+H]⁺ | 210.0699 | Value |
| HRMS (ESI+) | [M+Na]⁺ | 232.0519 | Value |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile group, C=N and C=C bonds of the thiazole ring, and C-O-C ether linkage of the morpholine ring.
Table 4: Characteristic IR Absorption Bands for this compound (Illustrative Template)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1600 | Medium | C=N stretch (thiazole) |
| ~1550 | Medium | C=C stretch (thiazole) |
| ~1115 | Strong | C-O-C stretch (ether) |
Chromatographic Separation and Quantification Techniques
Chromatographic techniques are used to separate, identify, and quantify the components of a mixture. They are crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A reversed-phase (e.g., C18) column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would typically be used. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak.
Table 5: Example HPLC Method Parameters for Purity Analysis (Illustrative Template)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Retention Time | Value (min) |
| Purity | Value (%) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. It is also used for a quick qualitative assessment of purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a solvent system (mobile phase). The retention factor (Rf) value is a characteristic of the compound in a given solvent system.
Table 6: Example TLC Parameters (Illustrative Template)
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | e.g., Ethyl Acetate (B1210297)/Hexane (B92381) (1:1) |
| Visualization | UV light (254 nm) and/or chemical stain |
| Rf Value | Value |
Compound Names
Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS) for Trace Analysis and Volatile Compounds
A gas chromatography-mass spectrometry (GC-MS) method would be highly suitable for the identification and quantification of "this compound" and its volatile metabolites. The mass spectrometer detector would provide valuable structural information based on the fragmentation pattern of the molecule, aiding in its unambiguous identification. For trace analysis, an Electron Capture Detector (ECD) could be employed if the compound or its derivatives contain electrophoric groups, offering high sensitivity for halogenated compounds. A study on the trace analysis of morpholine in steam condensate demonstrated the capability of GC with a flame ionization detector (FID) to detect morpholine at parts-per-billion (ppb) levels without derivatization, suggesting that direct analysis of "this compound" might be feasible under optimized conditions, although its higher molecular weight and lower volatility compared to morpholine could present challenges. nih.govdaneshyari.comresearchgate.net Derivatization, for instance by nitrosation to form a more volatile N-nitrosomorpholine derivative, has been shown to significantly enhance the sensitivity of GC-MS detection for morpholine, a strategy that could potentially be adapted for "this compound". nih.gov
Table 1: Potential GC Detectors for the Analysis of this compound
| Detector | Principle | Applicability for the Target Compound |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Provides structural information for identification and quantification. |
| Flame Ionization Detector (FID) | Detects organic compounds by burning them in a hydrogen flame | Good for quantification but lacks specificity. |
| Electron Capture Detector (ECD) | Highly sensitive to electrophilic compounds (e.g., halogenated) | Applicable if the compound is derivatized with a halogen-containing reagent. |
Column Chromatography for Compound Purification
Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. For the purification of "this compound" from a reaction mixture or a biological extract, column chromatography would be an essential step to obtain a highly pure sample for further analytical studies or as a reference standard. The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) would depend on the polarity of the target compound and the impurities to be removed. researchgate.netorgsyn.org
Given the presence of the polar morpholine and nitrile functional groups, "this compound" is expected to be a moderately polar compound. Therefore, a normal-phase chromatography setup with a polar stationary phase like silica gel and a mobile phase of intermediate polarity (e.g., a mixture of hexane and ethyl acetate) would likely be effective for its purification. The separation process can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired compound. Automated flash column chromatography systems can also be employed for a more efficient and rapid purification process. nih.gov
Table 2: General Parameters for Column Chromatography Purification
| Parameter | Description | Typical Choice for this compound |
| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel (60-120 mesh or 230-400 mesh). |
| Mobile Phase | The solvent or solvent mixture that moves through the column. | A gradient of hexane and ethyl acetate, or dichloromethane (B109758) and methanol. |
| Elution | The process of passing the mobile phase through the column. | Isocratic (constant mobile phase composition) or gradient (changing mobile phase composition). |
| Fraction Collection | Collecting the eluate in separate tubes. | Monitored by TLC or UV detector. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. To obtain the solid-state structure of "this compound," a single crystal of high quality would need to be grown. The resulting crystal structure would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is invaluable for confirming the compound's identity, understanding its stereochemistry, and studying its intermolecular interactions.
While the crystal structure of "this compound" itself has not been reported in the searched literature, the crystal structures of related morpholine-containing compounds and thiazole derivatives have been determined. For instance, the crystal structure of 2-[methylthio(morpholino)methylene]malononitrile reveals that the morpholine ring adopts a chair conformation. sciencepublishinggroup.com Similarly, a study on a novel phenyl(morpholino)methanethione derivative also showed the morpholine ring in a chair conformation. nih.gov These findings suggest that the morpholine ring in "this compound" is also likely to adopt a chair conformation in the solid state. The analysis of thiazolo[5,4-d]thiazole (B1587360) crystal derivatives has demonstrated how molecular packing is governed by a variety of intermolecular non-covalent interactions, which would also be a key aspect to investigate in the crystal structure of the target compound. rsc.orgresearchgate.net
Table 3: Illustrative Crystallographic Data for a Structurally Related Compound (2-[Methylthio(morpholino)methylene]malononitrile)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pna21 |
| Conformation of morpholine ring | Chair |
| Key structural feature | The two cyano groups and the morpholinyl ring adopt a cis-trans configuration of the C=C bond. |
Data from a study on a related compound and may not be representative of "this compound". sciencepublishinggroup.com
Development of Derivatization Strategies for Enhanced Analytical Detection and Quantification
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical technique. For "this compound" and its metabolites, derivatization could be employed to improve volatility for GC analysis, enhance detection by adding a chromophore or fluorophore for liquid chromatography (LC), or improve ionization efficiency for mass spectrometry.
Hydrazine (B178648) Derivatization for Volatile Aldehydes (e.g., Acetaldehyde) using 2,4-DNPH
While "this compound" itself is not an aldehyde, its degradation or metabolism could potentially yield volatile aldehydes. A well-established method for the analysis of volatile aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). researchgate.net This reaction forms stable, colored 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection or by LC-MS. nih.govrsc.orgrsc.org For instance, this method is widely used for the determination of acetaldehyde (B116499) in various matrices. researchgate.net If acetaldehyde were a metabolite of the target compound, this derivatization strategy would be a reliable method for its quantification.
Derivatization for Enhanced LC/MS/MS Detection of Bioactive Molecules (e.g., Estradiol)
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and selective technique for the analysis of bioactive molecules. However, some compounds may exhibit poor ionization efficiency, leading to low sensitivity. Derivatization can be used to introduce a readily ionizable group onto the analyte, thereby enhancing its detection. For example, in the analysis of estradiol, which has poor ionization efficiency, derivatization with reagents like dansyl chloride or 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) significantly improves its detectability by LC/MS/MS. sigmaaldrich.comnih.govnih.govresearchgate.netthermofisher.com
For "this compound," while it contains a basic nitrogen in the morpholine ring that can be protonated for positive ion mode ESI-MS, derivatization could still be beneficial, especially for its metabolites which might lack easily ionizable functional groups. Derivatization of the nitrile group is also a possibility, although less common for enhancing MS detection. For instance, the nitrile group could potentially be hydrolyzed to a carboxylic acid, which could then be derivatized. ddtjournal.comresearchgate.net
Trimethylsilylation and Other Derivatization Reagents for GC Analysis
As mentioned in section 7.2.3, "this compound" would likely require derivatization for GC analysis. Trimethylsilylation (TMS) is a common derivatization technique that replaces active hydrogen atoms in functional groups like -OH, -NH, and -SH with a trimethylsilyl (B98337) group, (-Si(CH3)3). phenomenex.blognih.govyoutube.comresearchgate.nettcichemicals.comnih.gov This process increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. tcichemicals.comwordpress.com
While "this compound" does not have active hydrogens that are readily derivatized by silylation, its potential metabolites, which may contain hydroxyl or amine groups resulting from metabolic transformations, would be ideal candidates for TMS derivatization. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. phenomenex.blog
Table 4: Common Derivatization Reagents and Their Potential Application
| Derivatizing Reagent | Target Functional Group | Potential Application for this compound or its Metabolites |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Aldehydes, Ketones | Quantification of potential aldehyde or ketone metabolites. |
| Dansyl Chloride | Phenols, Amines | Enhanced LC/MS/MS detection of metabolites containing phenolic or primary/secondary amine groups. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Amine, Carboxylic Acid | Increased volatility of hydroxylated or carboxylated metabolites for GC analysis. |
Conclusion and Future Research Perspectives
Synthesis of Key Academic Contributions and Research Findings on 2-(2-Morpholinothiazol-4-yl)acetonitrile and its Related Structures
Direct academic research focusing exclusively on the synthesis and biological activity of this compound is limited in the public domain. However, the broader class of morpholinothiazole derivatives has been the subject of several studies, providing valuable insights into the chemical space and potential applications of this structural motif.
Key research contributions have primarily focused on the synthesis of functionalized morpholinothiazole derivatives and the evaluation of their biological activities, particularly as anticancer agents. For instance, a series of 2-(morpholinoimino)-4,5-disubstituted-3-phenylthiazoles were synthesized through the Hantzsch reaction, involving the condensation of 1-morpholino-3-phenyl-thiourea with various α-halocarbonyl compounds. benthamdirect.com Several of these compounds demonstrated potent cytotoxic properties against various cancer cell lines, comparable to the standard drug doxorubicin. benthamdirect.com
Another related area of research involves the synthesis of thiazolyl acetonitrile (B52724) derivatives. A study on 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) detailed its synthesis and investigated its optical and electrical properties, identifying it as a promising organic semiconductor. researchgate.netnih.gov While not a direct analogue, this research highlights the synthetic accessibility and potential for electronic applications of the thiazolyl acetonitrile scaffold.
The structure-activity relationship (SAR) of the broader 2-aminothiazole (B372263) class, to which the morpholinothiazole scaffold belongs, has been more extensively studied. Research has shown that modifications at the N-2 position of the aminothiazole ring can significantly impact biological activity. For example, the introduction of substituted benzoyl groups at this position in a series of 2-aminothiazoles led to a more than 128-fold improvement in antitubercular activity. nih.gov Conversely, the central thiazole (B1198619) moiety and substituents at the C-4 position often appear intolerant to modification, indicating their crucial role in target binding. nih.gov
The table below summarizes the findings on the biological activities of some studied morpholinothiazole and related derivatives.
| Compound Class | Synthesis Method | Biological Activity | Key Findings | Reference |
| 2-(Morpholinoimino)-4,5-disubstituted-3-phenylthiazoles | Hantzsch reaction | Anticancer | Potent cytotoxicity against various cancer cell lines, comparable to doxorubicin. | benthamdirect.com |
| 2-Aminothiazole derivatives | Condensation with thiourea (B124793) | Antitubercular | N-2 position is flexible for modification to improve activity. | nih.gov |
| Substituted 2-aminothiazoles | Hantzsch synthesis | Anticancer | Exhibited potent antitumor activities against human lung cancer and glioma cell lines. | researchgate.net |
| 2,3,4-Trisubstituted thiazoles | Reaction of thiosemicarbazides with chloroacetone | Antiproliferative (EGFR/BRAFV600E inhibitors) | Dual inhibitors with potent activity against cancer cell lines. | nih.gov |
Emerging Research Directions and Unexplored Potential of the Morpholinothiazole Scaffold in Drug Discovery
The morpholinothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net The morpholine (B109124) moiety itself is frequently incorporated into drug molecules to enhance properties such as solubility, bioavailability, and metabolic stability. nih.govbiosynce.com These advantageous characteristics open up numerous avenues for future research and drug discovery.
Oncology: As demonstrated by existing research, the most prominent emerging direction for the morpholinothiazole scaffold is in the development of novel anticancer agents. benthamdirect.comnih.govmdpi.com The thiazole ring is a key component in several clinically approved kinase inhibitors like Dasatinib and Dabrafenib. nih.gov Future research could focus on designing morpholinothiazole derivatives as selective inhibitors of novel cancer-related kinases or to overcome resistance mechanisms to existing therapies. The dual inhibition of targets like EGFR and BRAFV600E by thiazole derivatives suggests a promising strategy for tackling complex cancers. nih.gov
Neurodegenerative Diseases: The morpholine ring is recognized for its ability to improve brain permeability, a critical factor for drugs targeting the central nervous system (CNS). acs.org This makes the morpholinothiazole scaffold an attractive starting point for the development of agents for neurodegenerative diseases like Alzheimer's or Parkinson's disease. Research into morpholine-containing compounds has already shown potential in modulating receptors and enzymes involved in these conditions. acs.org
Infectious Diseases: The 2-aminothiazole core has shown potent activity against Mycobacterium tuberculosis. nih.gov This provides a strong rationale for exploring the potential of morpholinothiazole analogues as new antibacterial agents, particularly against drug-resistant strains. The scaffold's versatility allows for systematic modifications to optimize potency and pharmacokinetic profiles. nih.gov Furthermore, thiazole derivatives have been investigated for a range of antimicrobial and antifungal activities. nih.gov
Inflammatory Diseases: The inhibitory activity of 2-aminothiazole derivatives against inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes, suggests another therapeutic avenue. nih.gov Similarly, morpholinopyrimidine derivatives have been shown to reduce the expression of pro-inflammatory markers like iNOS and COX-2. rsc.org Designing morpholinothiazole-based compounds as selective anti-inflammatory agents could lead to new treatments for chronic inflammatory conditions.
Challenges and Opportunities in the Development of Next-Generation Analogues for Therapeutic Applications
While the morpholinothiazole scaffold holds considerable promise, the development of next-generation therapeutic analogues faces several challenges that also present significant opportunities for innovation.
Synthetic Challenges: The synthesis of substituted thiazoles can be complex, with challenges in controlling regioselectivity and achieving high yields. bohrium.com While the Hantzsch synthesis is a classic and widely used method, it is not always suitable for creating diverse libraries of compounds with specific substitution patterns. benthamdirect.comresearchgate.net A key opportunity lies in the development of novel and more efficient synthetic methodologies to access a wider range of functionalized morpholinothiazole derivatives. bohrium.comnih.gov This would accelerate the exploration of the chemical space and the optimization of lead compounds.
Structure-Activity Relationship (SAR) Elucidation: A significant challenge is the detailed elucidation of SAR for specific biological targets. While broad SAR studies on 2-aminothiazoles exist, target-specific SAR for morpholinothiazole derivatives is less developed. nih.govnih.gov There is a substantial opportunity for systematic studies involving the synthesis of focused compound libraries and their evaluation in specific biological assays. This will allow for a more rational design of potent and selective inhibitors. For example, determining which positions on the thiazole and morpholine rings can be modified without losing activity is crucial for lead optimization. nih.gov
Selectivity and Off-Target Effects: As with any "privileged structure," the ability of the morpholinothiazole scaffold to interact with multiple targets can be a double-edged sword. While it offers the potential for polypharmacology (designing drugs to hit multiple targets), it also presents the challenge of achieving selectivity and avoiding off-target effects. nih.gov The opportunity here lies in leveraging computational tools like molecular docking and pharmacophore modeling to design analogues with improved selectivity for the desired biological target. mdpi.com This can help to minimize potential side effects and improve the therapeutic window of new drug candidates.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Morpholinothiazol-4-yl)acetonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling reactions between morpholine derivatives and thiazole precursors. For example:
Thiazole Core Formation : React 4-bromoacetonitrile with thiourea derivatives under basic conditions (e.g., KOH/ethanol) to form the thiazole ring .
Morpholine Substitution : Introduce the morpholine group via nucleophilic substitution using morpholine and a catalyst (e.g., CuI) in DMF at 80–100°C .
Cyano Group Incorporation : Use chloroacetonitrile in the presence of triethylamine to attach the nitrile group .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile vs. DMF) to improve yield .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer :
- 1H/13C NMR : Identify the morpholine ring (δ 3.6–3.8 ppm for N-CH2-O protons) and thiazole protons (δ 7.2–8.0 ppm). The acetonitrile group appears as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2250 cm⁻¹) and morpholine C-O-C (1250–1150 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+) and fragmentation patterns (e.g., loss of morpholine at m/z 100–110) .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
Methodological Answer :
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved using X-ray crystallography?
Methodological Answer :
- Data Collection : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K .
- Enantiomorph-Polarity Analysis : Use Flack (η) and Hooft (x) parameters to distinguish centrosymmetric vs. chiral structures. For near-symmetric systems, the x parameter is more reliable .
- Refinement : Apply SHELXL or Olex2 for least-squares refinement. A Flack parameter close to 0 confirms correct chirality .
Q. What computational methods predict the electronic effects of the morpholino group on thiazole reactivity?
Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density distribution. The morpholino group’s electron-donating effect increases nucleophilicity at the thiazole C-5 position .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., nitrile group as a reactive handle) .
- MD Simulations : Simulate solvent interactions (e.g., acetonitrile) to assess solubility and aggregation behavior .
Q. How to design experiments to address conflicting data on reaction yields in morpholine-thiazole coupling?
Methodological Answer :
- Controlled Variables : Test solvent (DMF vs. THF), temperature (80°C vs. 100°C), and catalyst (CuI vs. Pd(OAc)₂) .
- In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., morpholine-copper complexes) .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., ANOVA for catalyst loading significance) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported LogD values for similar acetonitrile derivatives?
Methodological Answer :
- Standardization : Ensure consistent pH (5.5 vs. 7.4) and solvent systems (octanol/water vs. cyclohexane/water) .
- Interlaboratory Validation : Compare results across labs using reference compounds (e.g., 2-(4-aminophenyl)acetonitrile with LogD = 1.2) .
- Instrument Calibration : Validate HPLC-UV detectors with certified standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
